Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester

Catalog No.
S13003772
CAS No.
M.F
C17H20O3
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo...

Product Name

Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester

IUPAC Name

methyl (1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15-/m1/s1

InChI Key

UWUZHWZTVWBEBT-LXTVHRRPSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)OC

Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester is a complex organic compound characterized by its bicyclic structure and the presence of a carboxylic acid and an ester functional group. Its molecular formula is C17H20O3C_{17}H_{20}O_{3}, and it has a molecular weight of approximately 272.34 g/mol. The compound exhibits a boiling point of 390ºC and a density of 1.153 g/cm³ at standard conditions . The compound is notable for its unique bicyclic configuration, which contributes to its chemical properties and potential biological activities.

Typical of carboxylic acids and esters, such as:

  • Esterification: The reaction of the carboxylic acid group with alcohols to form esters.
  • Hydrolysis: The reverse reaction where esters react with water to produce carboxylic acids and alcohols.
  • Reduction: The carbonyl group in the benzoyl moiety can undergo reduction to yield alcohols or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester typically involves multi-step organic reactions:

  • Formation of Bicyclic Framework: Starting from simple alkenes or cyclopentanes, the bicyclic structure is constructed through cyclization reactions.
  • Introduction of Benzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation.
  • Carboxylation: The introduction of the carboxylic acid functionality can be achieved using carbon dioxide under basic conditions.
  • Methyl Ester Formation: Finally, esterification with methanol or methylating agents yields the methyl ester derivative.

These methods highlight the complexity involved in synthesizing such compounds and require careful control of reaction conditions to achieve high yields and purity.

Endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester may find applications in various fields:

  • Pharmaceuticals: As a potential lead compound for drug development due to its unique structure.
  • Agrochemicals: Possible use as an insecticide or herbicide precursor.
  • Material Science: Its unique properties may be exploited in polymer chemistry for creating novel materials.

Interaction studies involving endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester would typically focus on its binding affinities with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic mechanisms and safety profiles.

Several compounds share structural similarities with endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester:

Compound NameMolecular FormulaUnique Features
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl esterC9H14O2C_{9}H_{14}O_{2}Simpler structure; lacks benzoyl group
Endo-bicyclo[2.2.1]heptane-endo-2-carboxylic acidC16H18O3C_{16}H_{18}O_{3}Similar bicyclic framework; no methyl ester
Exo-bicyclo[2.2.1]heptane-endo-2-carboxylic acidC16H18O3C_{16}H_{18}O_{3}Different stereochemistry; affects reactivity

These comparisons highlight the uniqueness of endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester due to its specific functional groups and stereochemistry, which may influence its biological activity and chemical reactivity differently than its analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

272.14124450 g/mol

Monoisotopic Mass

272.14124450 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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